4-(Trifluoromethyl)pyrimidin-5-amine
Description
Properties
IUPAC Name |
4-(trifluoromethyl)pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-5(7,8)4-3(9)1-10-2-11-4/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOOSABRNOEZOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652856 | |
| Record name | 4-(Trifluoromethyl)pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092299-22-3 | |
| Record name | 4-(Trifluoromethyl)pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (S_NAr) on Halogenated Pyrimidines
Overview:
One of the most established methods for synthesizing 4-(Trifluoromethyl)pyrimidin-5-amine involves nucleophilic aromatic substitution of halogenated trifluoromethylpyrimidines with ammonia or amine sources.
- Starting material: 2,4,5-trichloropyrimidine or related halogenated trifluoromethylpyrimidines
- Nucleophile: Ammonia (aqueous or liquid) or ammonium salts
- Conditions: Elevated temperature (50–200°C), often in a sealed vessel or autoclave
- Catalysts: Cuprous chloride or similar catalysts can be added to enhance reaction rates
- Reaction time: 5 to 100 hours depending on conditions
Mechanism:
The halogen atom (preferably chlorine) at the 5-position of the pyrimidine ring is substituted by the amino group via nucleophilic aromatic substitution, facilitated by the electron-withdrawing trifluoromethyl group which activates the ring toward nucleophilic attack.
Reaction Parameters and Effects:
| Parameter | Range/Value | Notes |
|---|---|---|
| Temperature | 50–200°C (preferably 100–180°C) | Above 180°C may cause product decomposition |
| Pressure | 2–120 atm | Due to closed vessel heating |
| Ammonia concentration | ≥20% (preferably 28–40%) | Aqueous ammonia used for nucleophilic substitution |
| Catalyst amount | 1–30 parts per 100 parts substrate | Cuprous chloride preferred |
| Molar ratio (NH3:substrate) | ≥1 (preferably 3–30) | Excess ammonia drives substitution |
| Reaction time | ≥5 hours (preferably 5–100 hours) | Longer times improve conversion |
Example:
A halogeno-trifluoromethylpyridine is reacted with aqueous ammonia in an autoclave at 120°C for 24 hours with cuprous chloride catalyst, yielding this compound after extraction and purification.
Stepwise Synthesis via Chlorinated Pyrimidine Intermediates
Overview:
An alternative approach involves the synthesis of chlorinated trifluoromethylpyrimidine intermediates such as 2,4-dichloro-5-trifluoromethyl-pyrimidine, which is then converted to the amine derivative.
- Preparation of 2,4-dichloro-5-trifluoromethyl-pyrimidine via chlorination of trifluoromethylpyrimidine precursors using reagents like phosphoryl chloride (POCl3), phosphoric acid (H3PO4), and diisopropylethylamine (DIPEA)
- Subsequent nucleophilic substitution of the chlorine at the 5-position with ammonia to form the amine
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Chlorination | POCl3, H3PO4, DIPEA | Performed in a jacketed reactor |
| Amine substitution | Aqueous ammonia or liquid ammonia, elevated temperature | Similar to S_NAr conditions |
This method is particularly useful for preparing intermediates on a large scale for pharmaceutical synthesis.
Industrial Scale Synthesis and Optimization
Industrial Production:
Large-scale synthesis of this compound typically employs optimized reaction conditions to maximize yield and purity. Techniques include:
- Use of continuous flow reactors for better heat and mass transfer
- Controlled temperature and pressure to prevent decomposition
- Use of high-concentration ammonia solutions (28–40%) to drive substitution
- Catalytic systems (e.g., copper salts) to enhance reaction efficiency
- Advanced purification methods such as solvent extraction, crystallization, and chromatography
These optimizations ensure the compound meets industrial standards for pharmaceutical or agrochemical applications.
Comparative Synthetic Routes and Yields
| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (S_NAr) | 2,4,5-trichloropyrimidine or halogeno-trifluoromethylpyridines | Aqueous NH3, 100–180°C, CuCl catalyst | 60–80 | Straightforward, well-established | Long reaction times, high pressure |
| Chlorination + Amine Substitution | Pyrimidine precursors | POCl3, H3PO4, DIPEA; then NH3 substitution | Not explicitly reported | Scalable intermediate synthesis | Multi-step, requires handling POCl3 |
| Continuous Flow Industrial Synthesis | Halogenated pyrimidines | Optimized NH3 concentration, flow reactors | >75 | High purity, scalable | Requires specialized equipment |
Research Findings and Experimental Data
Reaction Efficiency: The presence of electron-withdrawing trifluoromethyl groups significantly enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic substitution at the 5-position with ammonia under moderate conditions.
Catalyst Role: Cuprous chloride improves reaction rates and yields by activating the halogenated substrate, allowing lower temperatures and shorter reaction times.
Reaction Medium: Aqueous ammonia solutions with ≥20% concentration are preferred; liquid ammonia can also be used but requires specialized equipment.
Purification: Post-reaction extraction typically uses methylene chloride or dichloromethane, followed by drying and solvent evaporation. Chromatographic purification is applied for high-purity requirements.
Stability: Reaction temperatures above 180°C risk decomposition of the product, necessitating careful thermal control.
Summary Table of Preparation Methods
| Preparation Method | Starting Material(s) | Reaction Conditions | Catalyst | Yield (%) | Scale | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 2,4,5-trichloropyrimidine or halogeno-trifluoromethylpyridines | 100–180°C, aqueous NH3 (28–40%), 5–100 h | Cuprous chloride | 60–80 | Lab to industrial | Requires sealed vessel/autoclave |
| Chlorination + Amine Substitution | Pyrimidine derivatives | POCl3, H3PO4, DIPEA; then NH3 substitution | None or Cu salts | Not specified | Industrial | Multi-step, intermediate isolation |
| Continuous Flow Reactor Synthesis | Halogenated pyrimidines | Optimized NH3 concentration, flow conditions | Cu salts or none | >75 | Industrial | High throughput, scalable |
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives .
Scientific Research Applications
While comprehensive data tables and case studies for the applications of "4-(Trifluoromethyl)pyrimidin-5-amine" are not available within the provided search results, the available literature does offer some insight into its potential applications, particularly as a building block in the synthesis of pesticides and pharmaceuticals.
Synthesis of Pyrimidin-4-amine Derivatives
- Pesticide Development A study highlights the design and synthesis of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety for pesticidal applications . These compounds exhibited insecticidal activity against Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus, as well as fungicidal activity against Pseudoperonospora cubensis . The presence of the trifluoromethyl group is likely crucial for the activity of these compounds .
- Specific Compounds Two specific pyrimidin-4-amine derivatives, namely 5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7 ) and 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine (U8 ), showed broad-spectrum insecticidal and fungicidal activity . These compounds showed comparable or, in some cases, better efficacy than existing pesticides .
- Mode of Action Further investigation into the mode of action of these compounds revealed that they affect the AChE (acetylcholinesterase) enzyme activity, suggesting a neurotoxic mechanism . Molecular docking studies showed a different binding mode in the active site of AChE compared to a control pesticide, flufenerim, suggesting a potentially novel mechanism of action .
General Information
- Chemical Structure this compound has the molecular formula C5H4F3N3 .
- Related Derivatives The compound is a pyrimidine derivative, and research has been conducted on heteroaryl[4,3-c]pyrimidine-5-amine derivatives for medical uses .
Role of Trifluoromethyl Groups in Pharmaceuticals
The trifluoromethyl group is a valuable moiety in medicinal chemistry .
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its biological effects . The amine group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Phenyl or heterocyclic moieties (e.g., triazolo rings in ) introduce steric bulk and π-π stacking capabilities, critical for protein binding .
Influence of Substituent Position and Type on Physicochemical Properties
Key Challenges :
SAR Insights :
- -CF₃ Position : 4-CF₃ substitution (target compound) may enhance metabolic stability compared to 2-CF₃ isomers.
- Heterocyclic Moieties : Fused rings (e.g., triazolo in ) improve target selectivity but reduce synthetic accessibility.
Biological Activity
4-(Trifluoromethyl)pyrimidin-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and various biological effects, supported by research findings and data tables.
Target Enzyme
The primary target of this compound is Dihydroorotate dehydrogenase (quinone) , a crucial enzyme in the de novo pyrimidine biosynthesis pathway. By binding to the active site of this enzyme, the compound inhibits its function, leading to decreased synthesis of pyrimidines, which are essential for nucleic acid formation and cellular proliferation.
Interactions with Proteins
This compound has been shown to interact with various biomolecules, including ubiquitin-specific protease 7 (USP7) . The binding occurs within the hydrophobic pocket of USP7, potentially inhibiting its deubiquitinating activity, which plays a vital role in protein regulation and degradation.
Cellular Effects
this compound exhibits antiproliferative activity against several human tumor cell lines, including PC-3 (prostate cancer), MCF-7 (breast cancer), and HGC-27 (gastric cancer). The compound's IC50 values indicate effective inhibition of cell growth at low concentrations .
Pharmacokinetics
The bioavailability of this compound is influenced by its pharmacokinetic properties. Studies suggest that it maintains stability under standard storage conditions and effectively reaches systemic circulation, enhancing its therapeutic potential.
Summary of Anticancer Activity
A comparative study evaluated the anticancer effects of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibits significant cytotoxicity against human leukemia (HL60) and mouse T lymphocytic leukemia (EL4) cell lines. The following table summarizes the IC50 values for related compounds:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3a | HL60 | 20.2 ± 1.7 |
| 3b | HL60 | 16.4 ± 1.8 |
| 3c | HL60 | 27.2 ± 1.3 |
| 3a | EL4 | 25.3 ± 0.9 |
| 3b | EL4 | 19.4 ± 2.0 |
| 3c | EL4 | 28.7 ± 2.0 |
These findings highlight the compound's potential as an anticancer agent, particularly in targeting specific leukemia cell lines .
Dosage Effects in Animal Models
Research indicates that lower doses of this compound can inhibit tumor growth effectively without significant toxicity in animal models. This suggests a favorable therapeutic window for further development.
Metabolic Pathways
The compound participates in various metabolic pathways and interacts with enzymes that facilitate its metabolism and clearance from the body. It can alter metabolic flux and influence levels of specific metabolites, impacting cellular energy production.
Antifungal and Insecticidal Activities
Recent studies have explored the antifungal and insecticidal properties of pyrimidine derivatives, including those containing the trifluoromethyl group. For instance, certain derivatives exhibited excellent activity against B. cinerea with inhibition rates comparable to established fungicides .
Industrial Applications
In addition to its biological activities, this compound serves as a precursor in pharmaceutical development and agrochemical production, showcasing its versatility in both research and industrial contexts .
Q & A
Q. What synthetic methodologies are effective for preparing 4-(Trifluoromethyl)pyrimidin-5-amine, and how are impurities removed?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a derivative with a similar trifluoromethylpyrimidine scaffold was prepared by refluxing 5-(chloromethyl)-substituted pyrimidine intermediates with 4-(trifluoromethyl)aniline in chloroform, followed by purification via silica gel column chromatography using chloroform as the eluent . Crystallization from methanol further removes solvent impurities, yielding single crystals suitable for X-ray analysis .
Q. What analytical techniques are critical for characterizing the molecular structure of this compound?
X-ray crystallography is essential for resolving the three-dimensional structure. Data collection using a Bruker SMART APEX CCD diffractometer (MoKα radiation, λ = 0.71073 Å) and refinement via SHELXL-97 provide bond lengths, angles, and hydrogen-bonding networks . Complementary techniques like H/C NMR and FT-IR validate functional groups, while HPLC confirms purity (>98%) .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound derivatives?
The compound forms centrosymmetric dimers via N–H⋯N hydrogen bonds between the pyrimidine N3 atom and the amino group (N7–H7B), creating an ring motif . Additional stabilization arises from O–H⋯N bonds between methanol solvent molecules and the heterocyclic core, forming an pattern. π–π stacking between pyrazole and triazole rings (centroid distance: 3.4953 Å) further stabilizes the lattice along the a-axis .
Q. What computational strategies are used to resolve discrepancies in crystallographic refinement?
SHELXL employs least-squares refinement against with anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are either geometrically positioned (riding model) or located via difference Fourier maps. Discrepancies in thermal parameters or bond lengths are addressed by constraining isotropic displacement factors () for solvent molecules . For example, in monoclinic systems, refinement converges to and .
Q. How can structure-activity relationships (SARs) guide the design of adenosine A2A_{2A}2A receptor antagonists based on this scaffold?
Analogous pyrazolo-triazolo-pyrimidine derivatives (e.g., SCH 412348) exhibit nanomolar affinity ( nM) for A receptors. Key SAR insights:
- The trifluoromethyl group enhances lipophilicity and metabolic stability.
- Substitution at the pyrimidine 5-position with amino groups improves selectivity (>1000-fold over A, A, and A receptors) .
- In vivo efficacy is validated using rodent models of Parkinson’s disease (e.g., L-Dopa-induced rotation assays) .
Methodological Notes
- Crystallography : Use SADABS for absorption correction and SHELXPRO for macromolecular interfaces .
- Biological Assays : For A receptor studies, employ H-labeled ligands in competitive binding assays with HEK-293 cells expressing human receptors .
- Data Contradictions : Cross-validate hydrogen-bond geometries using Mercury software (CCDC) to resolve discrepancies between independent refinements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
